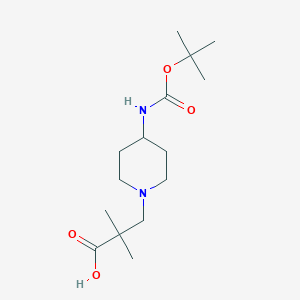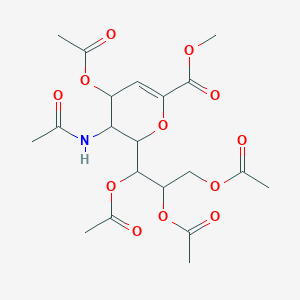
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid is an organic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Reagents: Formaldehyde and ammonia.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic Acid: Similar in structure but with a benzene ring instead of a pyrazole ring.
1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid: Lacks the aminomethyl group.
4-(Fmoc-aminomethyl)benzoic Acid: Used as a pharmaceutical intermediate.
Uniqueness
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(3-8)6(7(11)12)10(2)9-4/h3,8H2,1-2H3,(H,11,12) |
InChI Key |
SQZOHNMRVPNWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CN)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


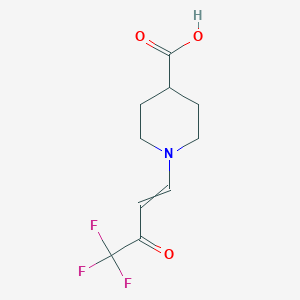
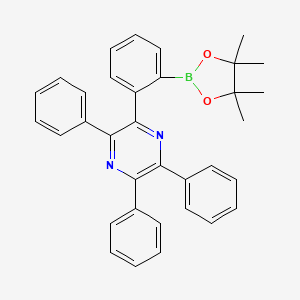
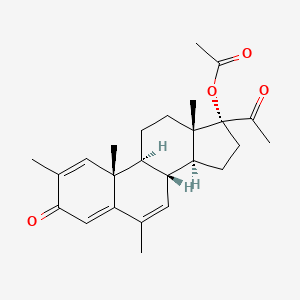
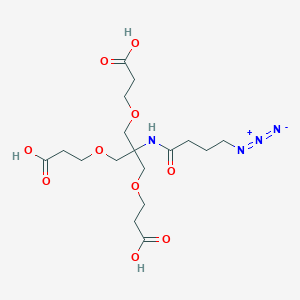
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
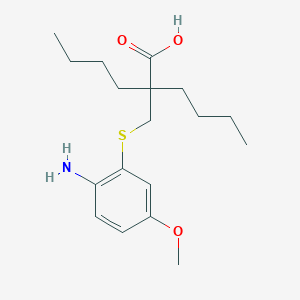
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)


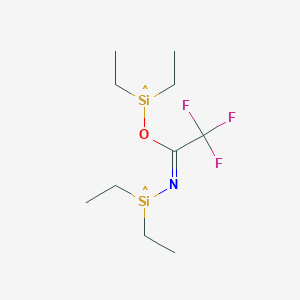
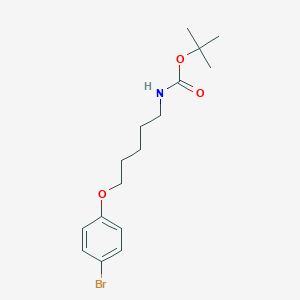
![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
